4-(1,1,2-Trifluoroethoxy)benzoicacid
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Overview
Description
4-(1,1,2-trifluoroethoxy)benzoic acid is an organic compound characterized by the presence of a trifluoroethoxy group attached to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1,2-trifluoroethoxy)benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 1,1,2-trifluoroethanol in the presence of a suitable catalyst. The reaction conditions often include the use of a dehydrating agent to facilitate the formation of the ether bond .
Industrial Production Methods
Industrial production of 4-(1,1,2-trifluoroethoxy)benzoic acid may involve continuous synthesis methods, where raw materials such as vinyl ethyl ether, triethylamine, and trifluoroacetic anhydride are introduced into a continuous reactor . This method ensures a consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
4-(1,1,2-trifluoroethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
4-(1,1,2-trifluoroethoxy)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 4-(1,1,2-trifluoroethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate enzyme activity and influence metabolic processes .
Comparison with Similar Compounds
Similar Compounds
4-(1,1,2,2-tetrafluoroethoxy)benzoic acid: This compound has an additional fluorine atom, which can alter its chemical properties and reactivity.
2,5-bis(2,2,2-trifluoroethoxy)benzoic acid: This compound contains two trifluoroethoxy groups, providing different steric and electronic effects.
Uniqueness
4-(1,1,2-trifluoroethoxy)benzoic acid is unique due to its specific trifluoroethoxy substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C9H7F3O3 |
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Molecular Weight |
220.14 g/mol |
IUPAC Name |
4-(1,1,2-trifluoroethoxy)benzoic acid |
InChI |
InChI=1S/C9H7F3O3/c10-5-9(11,12)15-7-3-1-6(2-4-7)8(13)14/h1-4H,5H2,(H,13,14) |
InChI Key |
PGIPRYYJVYBVLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OC(CF)(F)F |
Origin of Product |
United States |
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